molecular formula C15H10O3 B191432 7-Hydroxyisoflavone CAS No. 13057-72-2

7-Hydroxyisoflavone

Cat. No. B191432
CAS RN: 13057-72-2
M. Wt: 238.24 g/mol
InChI Key: WMKOZARWBMFKAS-UHFFFAOYSA-N
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Description

7-Hydroxyisoflavone is a natural isoflavone compound . It is the simplest member of the class of 7-hydroxyisoflavones that is isoflavone with a hydroxy substituent at position 7 . It has a role as an EC 1.14.14.14 (aromatase) inhibitor and a metabolite .


Molecular Structure Analysis

The molecular weight of 7-Hydroxyisoflavone is 238.24 and its formula is C15H10O3 . The structure of 7-Hydroxyisoflavone is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Hydroxyisoflavone were not found in the search results, isoflavones are known to play pivotal roles in plant–microbe interactions such as rhizobia–legume symbiosis and defense responses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxyisoflavone include a molecular weight of 238.24 and a formula of C15H10O3 . It is soluble in DMSO .

properties

IUPAC Name

7-hydroxy-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKOZARWBMFKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156626
Record name 7-Hydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyisoflavone

CAS RN

13057-72-2
Record name 7-Hydroxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 20 g (0.0877 mole) 2,4-dihydroxy-phenyl-benzyl-ketone, 20.7 g (0.14 mole) ethyl-orthoformate and 1 ml of morpholine is stirred on a hot water bath. Crystallization starts after heating for 25 minutes. The inert temperature falls back to 87° C. from 96° C. during the reaction. After stirring for 5 hours the reaction mixture is diluted with 48 ml of chloroform and then one may proceed as disclosed in Example 5. 18.9 g of 7-hydroxy-isoflavone are obtained.
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
20 g
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step Two
Yield
90.6%

Synthesis routes and methods II

Procedure details

50 g (0.219 mole) of a mixture of 2,4-dihydroxy-phenyl-benzyl-ketone, 20 ml of dimethyl-formamide, 2.6 ml of morpholine and 39.06 g (0.26 mole) of ethyl-orthoformate is stirred for 7 hours at 80°-90° C. After 25 minutes crystallization can be observed. At the end of the reaction time the crystallized suspension is diluted with 120 ml of chloroform and it is crystallized at 0° C. for 2 hours. After filtration the product is covered twice with 45 ml of chloroform and dried. 47.9 g of 7-hydroxy-isoflavone are obtained.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
39.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
91.9%

Synthesis routes and methods III

Procedure details

A mixture of 100 kg (438.5 mole) of 2,4-dihydroxy-phenyl-benzyl-ketone, 38 kg of dimethyl-formamide, 5.2 kg of morpholine and 75 kg (506 mole) of ethyl-orthoformate is stirred at 80°-90° C., while within one hour crystallization is initiated. 360 kg of chloroform are added to the suspension after 7 hours at 60° C. After cooling the crystalline substance is centrifuged, covered with chloroform, filtered and dried. 94.5 kg of 7-hydroxy-isoflavone are obtained, 7-ethoxy-isoflavone content: 0.1% by weight, yield: 90.5%.
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
100 kg
Type
reactant
Reaction Step One
Quantity
38 kg
Type
reactant
Reaction Step One
Quantity
5.2 kg
Type
reactant
Reaction Step One
Name
ethyl-orthoformate
Quantity
75 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
360 kg
Type
solvent
Reaction Step Three
Yield
90.5%

Synthesis routes and methods IV

Procedure details

Resorcinol (0.66 g, 6 mmol), phenylacetic acid (0.816 g, 6 mmol), and boron triflouride diethyletherate (5 ml) were heated to 85° C. for 90 mins. After this time the reaction was cooled and DMF (4 ml) was added. 30 min prior to the completion of the first stage, PCl5 (1.878 g, 9 mmol) was added to cool DMF (8 ml) and the mixture heated (60° C.) for 20 minutes. This was added to the solution from stage one, and the combined solution allowed to stir at room temperature for 1 hour. The reaction mixture was then poured into 1MHCl (100 ml). The precipitate formed was filtered and re-crystallized from methanol to give 7-Hydroxy-3-phenyl-chromen-4-one as a white solid (1.3 g, 91.0%); Rf 0.25 ethyl acetate/hexane (30/70)].
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.816 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.878 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

reacting 2,4-dihydroxy-phenyl-benzyl-ketone of formula (II) ##STR7## with ethyl orthoformate in dimethylformamide as solvent and in the presence of a catalyst consisting of morpholine, to yield 7-hydroxyisoflavone of formula (III) ##STR8## b) separating of product (III) from the reaction residue, c) alkylating of product (III) from step b) with isopropyl halide to obtain ipriflavone, wherein:
Name
2,4-dihydroxy-phenyl-benzyl-ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl orthoformate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyisoflavone
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7-Hydroxyisoflavone
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7-Hydroxyisoflavone
Reactant of Route 4
7-Hydroxyisoflavone
Reactant of Route 5
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7-Hydroxyisoflavone
Reactant of Route 6
Reactant of Route 6
7-Hydroxyisoflavone

Citations

For This Compound
448
Citations
HQ Wang, S Meng, ZR Li, ZG Peng… - Journal of Asian …, 2013 - Taylor & Francis
… , we found that 7-hydroxyisoflavone was active against EV71. 7-Hydroxyisoflavone exhibited strong … 7-Hydroxyisoflavone could reduce EV71 viral RNA and protein synthesis in a dose-…
Number of citations: 26 www.tandfonline.com
OS Wolfbeis, R Schipfer - Photochemistry and Photobiology, 1981 - Wiley Online Library
… They show both isoflavone and 7-hydroxyisoflavone to become much more basic at the carbonyl group in the first excited singlet state, but 7-hydroxyisoflavone to become more acidic at …
Number of citations: 20 onlinelibrary.wiley.com
M Itoh, K Hasegawa, Y Fujiwara - Journal of the American …, 1986 - ACS Publications
… 7-Hydroxyisoflavone was synthesized according to the literature16 and purified chromatography and repeated recrystallizations from spectrograde ethanol, mp 221 C. Structure and …
Number of citations: 16 pubs.acs.org
N Gong, G Zhang, G Jin, G Du, Y Lu - Journal of Pharmaceutical Sciences, 2016 - Elsevier
… In conclusion, a series of polymorphs and solvates of 7-hydroxyisoflavone was structurally authenticated and characterized in this work. 7-hydroxyisoflavone exhibits greater ability to …
Number of citations: 12 www.sciencedirect.com
HS Mahal, HS Rai, K Venkataraman - Journal of the Chemical Society …, 1934 - pubs.rsc.org
… this gave 7-hydroxyisoflavone, which was metliylated by methyl iodide and potassium carbonate, yielding 7-… benzyl ketone and demethylated to give 7-hydroxyisoflavone. …
Number of citations: 2 pubs.rsc.org
Y Wang, Z Xue, Y Yao, Y Yang, C Ran… - … Journal of Food …, 2023 - Wiley Online Library
… Acetyl ferulic 7‐hydroxyisoflavone ester (AHE) was … (TBHQ), ferulic acid and 7‐hydroxyisoflavone. The intensity of UV‐… , ferulic acid and 7‐hydroxyisoflavone in retarding the oxidative …
Number of citations: 0 ifst.onlinelibrary.wiley.com
M Seeger, M González, B Cámara… - Applied and …, 2003 - Am Soc Microbiol
… The enzymatic hydroxylation by BphA and BphB of 7-hydroxyisoflavone gave a major product with a yield of ca. 55 to 60% of the compound identified as 7,3′,4′-trihydroxyisoflavone, …
Number of citations: 78 journals.asm.org
D Yi, N Changwen, W Minhua… - Journal of Dali … - journal15.magtechjournal.com
… 7-Hydroxyisoflavone on the proliferative activity of HaCaT cells. Next, the HaCat cells were pretreated with 200 μ mol/L 7-Hydroxyisoflavone … Results: The 7-Hydroxyisoflavone had the …
Number of citations: 2 journal15.magtechjournal.com
IV Nechepurenko, NI Komarova, IN Kuzovkina… - Chemistry of natural …, 2009 - Springer
Experiments during the last decade have proved that roots of medicinal plants cultivated in vitro that retain the capability for biosynthesis of root-specific secondary metabolites can be …
Number of citations: 5 link.springer.com
PN Bandeira, SS Farias, TLG Lemos… - Journal of the Brazilian …, 2011 - SciELO Brasil
Phytochemical investigation of the resin of Amburana cearensis AC Smith allowed the isolation of a new compound: 3',4'-dimethoxy-1'-(7-methoxy-4-oxo-4H-cromen-3-yl)benzo-2',5'-…
Number of citations: 18 www.scielo.br

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